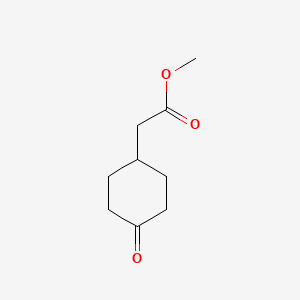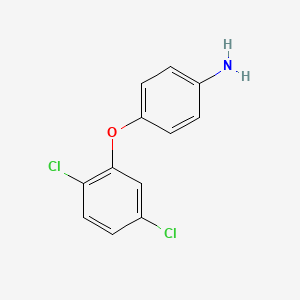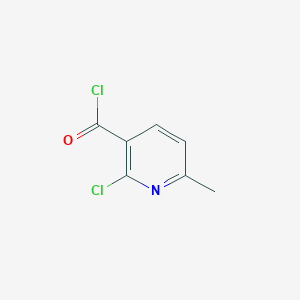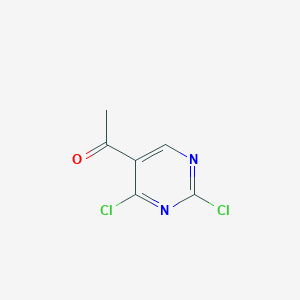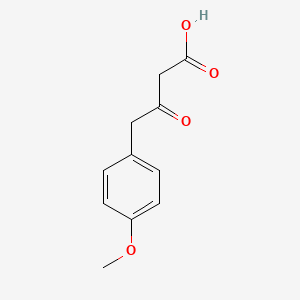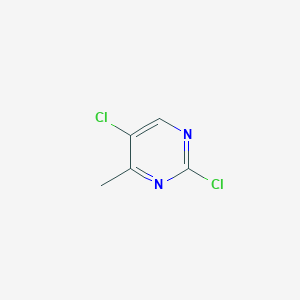![molecular formula C14H22BNO4 B1320879 {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid CAS No. 129112-20-5](/img/structure/B1320879.png)
{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid
Overview
Description
{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diisopropylcarbamoyl and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include phenols, boronate esters, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions .
Biology
The compound is explored for its potential as a biochemical probe due to its ability to interact with diol-containing biomolecules, making it useful in the study of carbohydrate recognition and enzyme inhibition .
Medicine
In medicinal chemistry, this boronic acid derivative is investigated for its potential as an inhibitor of serine proteases and other enzymes involved in disease pathways .
Industry
The compound finds applications in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which forms cyclic esters with diols under physiological conditions. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Borinic acids
Uniqueness
Compared to similar compounds, {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid exhibits enhanced stability and specificity due to the presence of the diisopropylcarbamoyl and methoxy groups. These substituents provide steric hindrance and electronic effects that improve the compound’s reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLFRRWTANPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595627 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-20-5 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


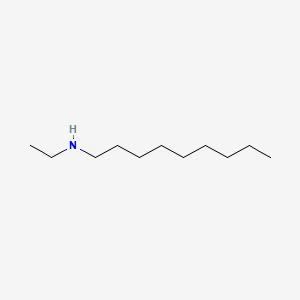
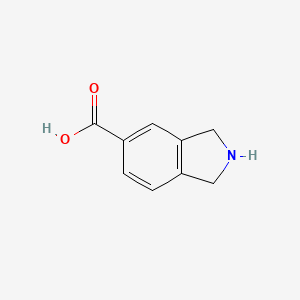
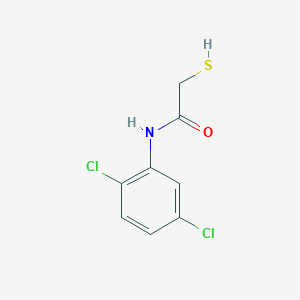
![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

